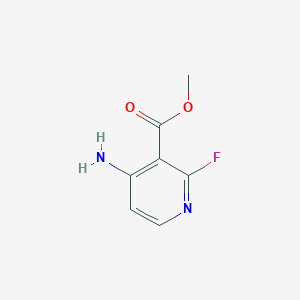

Methyl 4-amino-2-fluoronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHSSBHXXCWNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Amino 2 Fluoronicotinate

Precursor Synthesis and Reactivity Pathways

The journey towards Methyl 4-amino-2-fluoronicotinate begins with the synthesis of a crucial precursor, Methyl 2,4-difluoronicotinate. This is typically achieved through the transformation of 2,4-Difluoropyridine.

Synthesis of Methyl 2,4-difluoronicotinate from 2,4-Difluoropyridine

The conversion of 2,4-Difluoropyridine to Methyl 2,4-difluoronicotinate involves the introduction of a methoxycarbonyl group at the 3-position of the pyridine (B92270) ring. This transformation is a critical step that sets the stage for subsequent functionalization.

Mechanistic Considerations in the Formation of Methyl 2,4-difluoronicotinate

The mechanism for this transformation likely involves the generation of a reactive intermediate from 2,4-Difluoropyridine that can then be carboxylated and subsequently esterified. The electron-withdrawing nature of the two fluorine atoms on the pyridine ring plays a significant role in the reactivity of the substrate.

Amination Strategies for the Introduction of the C-4 Amino Group

With the precursor, Methyl 2,4-difluoronicotinate, in hand, the next pivotal step is the selective introduction of an amino group at the C-4 position. This is most commonly accomplished through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) with Ammonia (B1221849) in Dioxane

The C-4 fluorine atom of Methyl 2,4-difluoronicotinate is regioselectively displaced by an amino group using ammonia. The reaction is typically carried out in a suitable solvent such as dioxane. The SNAr mechanism is favored in this case due to the presence of electron-withdrawing groups (the fluorine atom and the ester group) on the aromatic ring, which activate it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The general mechanism for SNAr involves two main steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by the elimination of the leaving group (in this case, the fluoride (B91410) ion). wikipedia.orglibretexts.org The rate of SNAr reactions is often accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. masterorganicchemistry.comlibretexts.org

Optimization of Reaction Conditions for Amino Group Introduction

The efficiency of the amination step can be influenced by several factors, including temperature, pressure, and the concentration of ammonia. Optimizing these conditions is crucial for maximizing the yield and purity of the desired product, this compound. The choice of solvent can also play a role in the reaction outcome.

| Parameter | Condition | Effect on Reaction |

| Nucleophile | Ammonia (NH₃) | Introduces the desired amino group at the C-4 position. |

| Solvent | Dioxane | A common solvent for this type of transformation. |

| Temperature | Varies | Higher temperatures can increase the reaction rate but may also lead to side products. |

| Pressure | Varies | Can be used to increase the concentration of ammonia in the reaction mixture. |

Protecting Group Strategies in the Synthesis of this compound

In some synthetic routes, the use of protecting groups may be necessary to prevent unwanted side reactions. numberanalytics.comorganic-chemistry.org A protecting group temporarily masks a reactive functional group, allowing other transformations to be carried out selectively on the molecule. organic-chemistry.orgyoutube.com The protecting group must be stable under the reaction conditions and easily removable at a later stage. organic-chemistry.org

Chemical Transformations and Reactivity of Methyl 4 Amino 2 Fluoronicotinate

Transformations at the Ester Moiety

The ester group in Methyl 4-amino-2-fluoronicotinate is a primary site for nucleophilic acyl substitution and reduction reactions.

The reduction of the methyl ester functionality in this compound to a primary alcohol, (4-amino-2-fluoropyridin-3-yl)methanol, is anticipated to proceed efficiently with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). LAH is a potent source of hydride ions (H⁻) and is widely used for the reduction of esters to alcohols.

The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. The general transformation is depicted below:

General Reaction Scheme for LAH Reduction: this compound + LiAlH₄ → (4-amino-2-fluoropyridin-3-yl)methanol

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, reaction with an alcohol (e.g., ethanol) in the presence of an acid or base catalyst would be expected to yield the corresponding ethyl ester.

General Reaction Scheme for Transesterification: this compound + R'OH ⇌ Ethyl 4-amino-2-fluoronicotinate + CH₃OH

The reaction is reversible, and to drive it to completion, the alcohol reactant (R'OH) is often used in large excess, or the methanol (B129727) by-product is removed as it forms. Both acid-catalyzed (e.g., sulfuric acid, p-toluenesulfonic acid) and base-catalyzed (e.g., sodium alkoxide) methods are common for this type of transformation. The choice of catalyst would need to consider the potential for side reactions, such as hydrolysis or reactions involving the amino group.

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 4-amino-2-fluoronicotinic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid.

General Reaction Scheme for Hydrolysis: this compound + H₂O (H⁺ or OH⁻ catalyst) → 4-amino-2-fluoronicotinic acid + CH₃OH

The rate of hydrolysis is influenced by pH, with the reaction generally being faster at higher pH. Careful control of reaction conditions is necessary to avoid unwanted side reactions.

Reactions Involving the Amino Group

The 4-amino group on the pyridine (B92270) ring is a nucleophilic center and can undergo various reactions typical of aromatic amines.

The amino group of this compound is expected to react with acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield Methyl 4-acetamido-2-fluoronicotinate.

General Reaction Scheme for Acylation: this compound + Acylating Agent → Methyl 4-acylamino-2-fluoronicotinate

These reactions are typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid by-product (e.g., HCl) and to facilitate the reaction. The reactivity of the amino group is influenced by the electron-withdrawing nature of the pyridine ring and the fluorine atom, which may make it slightly less nucleophilic than aniline.

Direct alkylation of the amino group in this compound with alkyl halides is also a possibility, leading to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of mono- and poly-alkylated products.

General Reaction Scheme for Alkylation: this compound + Alkyl Halide → Methyl 4-(alkylamino)-2-fluoronicotinate + Methyl 4-(dialkylamino)-2-fluoronicotinate

To achieve selective mono-alkylation, indirect methods are often preferred. These can involve reductive amination with an aldehyde or ketone, or the use of protecting groups. The conditions for alkylation would need to be carefully optimized to achieve the desired product.

Carbylation and Urea (B33335) Formation Reactions

The presence of a primary amino group at the C4 position of this compound makes it a prime candidate for N-functionalization reactions, particularly carbylation and the subsequent formation of urea derivatives. These transformations are of significant interest as the urea moiety is a key structural feature in many biologically active compounds. nih.gov

The synthesis of ureas from primary amines can be achieved through various methods, most commonly involving the reaction of the amine with an isocyanate. nih.gov In the case of this compound, the 4-amino group can act as a nucleophile, attacking the electrophilic carbon of an isocyanate to form a substituted urea.

Alternatively, the amino group can be converted into an isocyanate itself through treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.govnih.gov This in-situ generated isocyanate can then react with another amine to yield unsymmetrical ureas. A similar strategy has been employed in the synthesis of urea derivatives from related amino-picolinate structures. nih.gov For instance, the synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron) from 4-amino-2-chloropyridine (B126387) highlights the feasibility of this transformation on a similar pyridine scaffold. chemicalbook.com

The general reaction scheme for urea formation from this compound is presented below:

Scheme 1: Synthesis of Urea Derivatives from this compound

or

Table 1: Examples of Urea Formation Reactions with Aminopyridines

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 4-Amino-2-chloropyridine | Phenyl isocyanate | N-(2-chloro-4-pyridyl)-N'-phenylurea | chemicalbook.com |

| Beta-lactam derivative with an amino group | Phosgene, 1,2,4-triazole | Triazole urea derivative | nih.gov |

| Amine 48 and Aniline 49 | N,N′-Carbonyldiimidazole (CDI) | Urea derivative 51 | nih.gov |

| Intermediate 23 (a pyridazinone) | Sodium acetate, triphosgene, then ammonia (B1221849) | Urea derivative of type 25 | nih.gov |

Reactivity at the Fluorine Atom and Pyridine Core

The reactivity of the pyridine ring in this compound is significantly influenced by its substituents. The fluorine atom at the C2 position is particularly important as it can act as a leaving group in nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the electron-withdrawing methoxycarbonyl group at the C3 position. The fluorine atom at the C2 position is an excellent leaving group for SNAr reactions. fluoromart.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.orgscranton.edu This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups and the pyridine nitrogen. libretexts.org Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring.

A variety of nucleophiles can be employed in SNAr reactions with 2-fluoropyridines, including alkoxides, thiolates, and amines. nih.gov This allows for the introduction of a wide range of functional groups at the C2 position of the pyridine ring. The general mechanism is as follows:

Scheme 2: Nucleophilic Aromatic Substitution on this compound

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-) | Potential Product | Reference for Analogy |

|---|---|---|

| RO- (Alkoxide) | Methyl 4-amino-2-alkoxynicotinate | nih.gov |

| RS- (Thiolate) | Methyl 4-amino-2-(alkyl/arylthio)nicotinate | nih.gov |

| R2NH (Amine) | Methyl 4-amino-2-(dialkylamino)nicotinate | nih.gov |

| N3- (Azide) | Methyl 4-amino-2-azidonicotinate | General SNAr |

Beyond SNAr at the C2 position, the pyridine ring system of this compound offers other avenues for functionalization. The existing functional groups can be modified to introduce further complexity.

The ester group at the C3 position can undergo hydrolysis to the corresponding carboxylic acid or amidation to form various amides. It has been shown that on a similar fluoropyridine system, the methyl ester can be selectively converted to an N-methyl amide without displacing the fluoride, indicating the potential for selective functionalization. nih.gov

The pyridine nitrogen can be oxidized to an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. For example, the formation of 2-chloro-4-nitropyridine-N-oxide from 2-chloropyridine-N-oxide is a key step in some synthetic routes to substituted pyridines. chemicalbook.com

Furthermore, the amino group at C4 can be diazotized and subsequently replaced by a variety of other functional groups through Sandmeyer-type reactions, although this might be challenging given the presence of other reactive sites.

Table 3: Summary of Reactive Sites and Potential Functionalizations

| Reactive Site | Type of Reaction | Potential Outcome |

|---|---|---|

| 4-Amino Group | Carbylation/Urea Formation | Formation of substituted ureas |

| 2-Fluoro Group | Nucleophilic Aromatic Substitution | Introduction of various nucleophiles (O, S, N based) |

| 3-Methoxycarbonyl Group | Hydrolysis/Amidation | Conversion to carboxylic acid or amides |

| Pyridine Nitrogen | N-Oxidation | Formation of N-oxide, activating the ring for further substitution |

| Pyridine Ring C-H bonds | C-H Activation | Direct functionalization of C-H bonds (less common for this specific substrate without specific catalysts) |

Methyl 4 Amino 2 Fluoronicotinate As a Key Synthetic Intermediate

Precursor for Diverse Substituted Nicotinates and Pyridine (B92270) Derivatives

The chemical reactivity of Methyl 4-amino-2-fluoronicotinate is dictated by its distinct functional groups, making it an ideal precursor for a variety of substituted nicotinates and other pyridine derivatives. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing fluorine atom at the 2-position. fluoromart.comnih.gov This makes the fluorine a good leaving group, allowing for the introduction of various nucleophiles, such as alcohols, thiols, and amines, to create new C-O, C-S, and C-N bonds. Reactions of 2-fluoropyridine (B1216828) with a nucleophile like sodium ethoxide in ethanol (B145695) are reported to be over 300 times faster than the corresponding reaction with 2-chloropyridine, highlighting the enhanced reactivity conferred by the fluorine substituent. nih.gov

Simultaneously, the 4-amino group serves as a versatile handle for a different set of chemical transformations. It can act as a nucleophile itself, readily undergoing reactions such as acylation, sulfonylation, and the formation of ureas and amides. researchgate.netnih.gov This group can also direct or influence further substitutions on the pyridine ring. Furthermore, both the amino group and the ester can be modified through reactions like diazotization followed by substitution (Sandmeyer-type reactions) or hydrolysis and subsequent amide coupling, respectively. This orthogonal reactivity allows for a stepwise and controlled diversification of the pyridine scaffold, enabling the synthesis of highly functionalized molecules.

Building Block in the Synthesis of Complex Molecular Architectures

The strategic placement of reactive functional groups makes this compound a valuable component in the assembly of intricate molecules designed for specific biological functions.

Role in the Development of Urea-based Compounds

The 4-amino group is a key anchor point for the synthesis of urea-based compounds. The formation of a urea (B33335) linkage is a common strategy in medicinal chemistry to create molecules that can act as effective hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov

The synthesis of urea derivatives from this compound can be achieved through several established methods. A primary route involves the reaction of the 4-amino group with an isocyanate (R-N=C=O). This reaction is typically a straightforward nucleophilic addition that yields an N,N'-disubstituted urea. rsc.org Alternatively, to avoid handling potentially hazardous isocyanates, safer phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) can be employed. nih.gov In this two-step, one-pot procedure, the amine first reacts with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to furnish the final urea derivative. This method offers a safer and highly versatile approach to creating a library of unsymmetrical ureas from the parent scaffold.

| Reactive Site | Reaction Type | Potential Reagent(s) | Resulting Functional Group/Structure |

|---|---|---|---|

| 4-Amino Group | Urea Formation | Isocyanate (R-NCO), N,N'-Carbonyldiimidazole (CDI) + Amine | N'-Substituted Urea |

| 4-Amino Group | Amide Formation | Acyl Chloride (R-COCl), Carboxylic Acid + Coupling Agent | N-Acyl Amide |

| 2-Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) | Alcohols (R-OH), Thiols (R-SH), Amines (R-NH2) | 2-Alkoxy, 2-Thioether, 2-Amino Derivatives |

| Pyridine Ring | Suzuki Coupling (after conversion to halo-derivative) | Aryl Boronic Acid + Palladium Catalyst | Bi-aryl Pyridine |

| Ester Group | Hydrolysis & Amide Coupling | LiOH, then Amine + Coupling Agent (e.g., HATU) | Nicotinamide Derivative |

Integration into Frameworks with Defined Chemical Functions (e.g., SMARCA2/BRM ATPase inhibitor precursors)

Substituted pyridine scaffolds are central to the development of inhibitors for various therapeutic targets, including the ATPases of the SWI/SNF chromatin remodeling complex, such as SMARCA2 (also known as BRM). A synthetic lethal relationship exists between the two catalytic subunits of this complex, SMARCA4 (BRG1) and SMARCA2 (BRM), where cancer cells with mutations inactivating SMARCA4 become dependent on the activity of SMARCA2 for survival. This makes the inhibition of SMARCA2 a promising therapeutic strategy for such cancers.

The 4-amino group can be used as a point of attachment for side chains that occupy key pockets in the target enzyme's active site, often forming urea or amide linkages.

The 2-fluoro group can be substituted to introduce other functionalities or can be retained to modulate the electronic properties and metabolic stability of the molecule.

The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives, further exploring the chemical space around the core.

Therefore, this compound serves as an ideal starting point for creating a combinatorial library of novel compounds to be screened for SMARCA2/BRM ATPase inhibitory activity.

Strategies for Stereoselective Synthesis Utilizing this compound (if applicable based on derivatives)

This compound itself is an achiral molecule and therefore does not directly participate in stereoselective reactions. However, it serves as a foundational scaffold for the synthesis of chiral derivatives, at which point stereoselective strategies become highly relevant. The application of stereoselective synthesis would apply to modifications made using the compound's functional groups as synthetic handles.

For instance, a chiral center could be introduced by reacting the 4-amino group or the 3-carboxylic acid (after hydrolysis of the ester) with a chiral building block. More commonly, a prochiral functional group could be introduced, followed by a stereoselective transformation. A hypothetical but synthetically viable strategy could involve:

Acylation of the 4-amino group with a molecule containing a ketone, for example, a beta-keto acid derivative.

Stereoselective Reduction: The resulting ketone in the newly introduced side chain could then be reduced to a secondary alcohol using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine catalyst (as in the Corey-Bakshi-Shibata reduction). This would create a specific stereoisomer of the alcohol.

Similarly, if a derivative were synthesized to contain a carbon-carbon double bond at a strategic position on a side chain, a stereoselective hydrogenation or epoxidation could be performed to set one or more chiral centers. Therefore, while not intrinsically chiral, this compound is a valuable platform for accessing complex, chiral molecules through the application of stereoselective methodologies to its derivatives. mdpi.comacs.org

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) for Assignment of Proton Environments

A ¹H NMR spectrum would be essential to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the different proton environments within the molecule. This would include signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the ester group. The integration of these signals would confirm the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, including the carbons of the pyridine ring, the ester carbonyl group, and the methyl group. This information is fundamental for confirming the carbon framework of the compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Characterization of Fluorine Substituents

¹⁹F NMR spectroscopy is a crucial tool for fluorinated compounds. It would provide the chemical shift of the fluorine atom on the pyridine ring and show couplings to adjacent protons and carbons, which is invaluable for confirming its position.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, helping to establish the arrangement of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the entire molecular structure, for instance, by connecting the methyl protons to the ester carbonyl carbon.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation and Impurity Profiling

ESI-MS is a soft ionization technique that would be used to determine the accurate molecular weight of Methyl 4-amino-2-fluoronicotinate by observing the protonated molecule [M+H]⁺. When coupled with liquid chromatography (LC-MS), it would also serve to separate and identify any impurities present in a sample, providing information on its purity.

Without access to this foundational analytical data, a scientifically accurate and detailed article on the advanced characterization of this compound cannot be generated. The synthesis and subsequent detailed spectroscopic analysis of this specific compound would be required to fulfill the requested outline.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry (MS) is an indispensable tool for elucidating the structure of organic molecules. tutorchase.com When coupled with an ionization technique, the molecule of interest, this compound, would form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. Subsequent fragmentation of this molecular ion within the mass spectrometer provides a unique fingerprint that offers profound insights into its molecular structure. tutorchase.com

The structure of this compound contains several key functional groups: an aminopyridine core, a fluorine substituent, and a methyl ester group. Each of these influences the fragmentation pathway. Based on established fragmentation principles for similar organic compounds, a hypothetical fragmentation pattern can be proposed. libretexts.orgmiamioh.edu

Key expected fragmentation pathways for this compound would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): The methyl ester group can readily undergo cleavage, leading to the loss of a methoxy radical (31 Da). This would result in a prominent fragment ion corresponding to the acylium cation.

Loss of the entire methoxycarbonyl group (•COOCH₃): Cleavage of the bond between the pyridine ring and the ester group would lead to the loss of the entire methyl ester function as a radical (59 Da).

Cleavage related to the amino group: Amines can undergo alpha-cleavage, though in an aromatic system, this is less common. libretexts.org More likely are rearrangements and losses of small neutral molecules.

Aromatic Ring Fragmentation: The stable aromatic pyridine ring would likely remain intact in many fragmentation events, but complex rearrangements can occur under higher energy conditions.

An illustrative table of potential major fragments for this compound is presented below.

| Proposed Fragment (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

| [M-31]+ | •OCH₃ | Pyridine acylium ion |

| [M-59]+ | •COOCH₃ | 4-amino-2-fluoropyridine radical cation |

This table is based on theoretical fragmentation patterns and would require experimental verification.

Application of LC-MS for Reaction Monitoring and Product Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This makes it exceptionally suitable for monitoring the progress of a chemical reaction and assessing the purity of the final product. waters.com

In the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the desired product in near real-time. waters.com A small aliquot of the reaction mixture can be periodically injected into the LC-MS system. The resulting chromatogram would show peaks for the reactants, intermediates, the final product, and any by-products. By monitoring the peak area of the product, a chemist can determine the optimal reaction time and conditions.

For purity assessment, LC-MS provides both qualitative and quantitative information. The liquid chromatography component separates the target compound from any impurities, and the mass spectrometer confirms the identity of each separated peak by its mass-to-charge ratio. This dual detection provides a high degree of confidence in the purity analysis. For instance, an impurity could be identified as an unreacted starting material, a regioisomer, or a by-product from a side reaction, all based on its unique mass.

High-Performance Liquid Chromatography (HPLC)

Method Development for Purity Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds and for their quantification. iaea.org Developing a robust HPLC method for this compound is critical for quality control.

Method development typically involves the systematic optimization of several parameters to achieve good separation between the main compound and any potential impurities. Key steps include:

Column Selection: A reversed-phase column, such as a C18 column, is commonly the first choice for a moderately polar compound like this compound.

Mobile Phase Selection: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities within a reasonable timeframe. iaea.org

Detector Wavelength: A UV detector is commonly used, and the wavelength is set to the λmax (wavelength of maximum absorbance) of this compound to ensure maximum sensitivity.

Once the method is developed, it must be validated to ensure it is accurate, precise, and robust. iaea.org Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A hypothetical HPLC gradient for the analysis of this compound is shown below.

| Time (minutes) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 20.0 | 5 | 95 | 1.0 |

| 25.0 | 5 | 95 | 1.0 |

| 25.1 | 95 | 5 | 1.0 |

| 30.0 | 95 | 5 | 1.0 |

This table represents a typical starting gradient for method development.

Preparative HPLC for Compound Isolation and Purification

When very high purity material is required, for example for use as an analytical standard or for sensitive biological assays, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger injection volumes to isolate and collect the compound of interest.

The analytical HPLC method developed for purity analysis is typically scaled up for preparative purification. The goal is to maximize throughput while maintaining the resolution needed to separate the target compound from its closest eluting impurities. After the separation on the column, fractions of the eluent are collected as they exit the detector. Fractions containing the pure compound are then combined, and the solvent is removed (e.g., by rotary evaporation) to yield the highly purified this compound. The purity of the isolated compound is then confirmed using the analytical HPLC method.

Synthesis and Application of Isotopically Labeled Methyl 4 Amino 2 Fluoronicotinate

General Strategies for Isotopic Enrichment

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. This allows the molecule to be tracked or its metabolic fate to be studied without significantly altering its chemical properties.

Carbon-14 (¹⁴C) Labeling Approaches

Carbon-14 is a long-lived beta-emitting radioisotope widely used in metabolic and pharmacokinetic studies. google.commdpi.com Labeling a molecule with ¹⁴C typically involves a multi-step chemical synthesis starting from a simple, commercially available ¹⁴C-labeled precursor, such as barium carbonate ([¹⁴C]BaCO₃) or carbon dioxide ([¹⁴C]CO₂). mdpi.com For a compound like Methyl 4-amino-2-fluoronicotinate, a hypothetical synthesis might involve introducing a ¹⁴C-labeled methyl group via a reaction with [¹⁴C]methyl iodide, or building the pyridine (B92270) ring using a ¹⁴C-containing building block. Late-stage labeling techniques, which introduce the isotope in the final steps of synthesis, are becoming more common to improve efficiency and reduce radioactive waste. google.com

Deuterium (B1214612) (²H) and Tritium (B154650) (³H) Incorporation

Deuterium (²H) is a stable isotope of hydrogen, while tritium (³H) is a radioactive isotope. Replacing hydrogen with deuterium can subtly alter a drug's metabolic profile, a strategy used to enhance pharmacokinetic properties. researchgate.netnih.gov Tritium is used as a tracer in various biochemical assays. General methods for introducing these isotopes include hydrogen isotope exchange reactions, often catalyzed by metals like palladium or iridium, where C-H bonds are replaced with C-D or C-T bonds using a deuterium or tritium source like D₂O or T₂ gas. nih.gov For aromatic compounds, this can sometimes be achieved via acid-catalyzed exchange. nih.gov

Fluorine-18 (¹⁸F) Labeling for Radiochemical Synthesis

Fluorine-18 is a positron-emitting radionuclide with a 109.8-minute half-life, making it ideal for Positron Emission Tomography (PET) imaging. The synthesis of ¹⁸F-labeled compounds is a major focus of radiopharmaceutical chemistry. Labeling typically involves a nucleophilic substitution reaction where a leaving group on a precursor molecule is replaced by [¹⁸F]fluoride. For aromatic systems like the pyridine ring in this compound, this often requires activated precursors, such as those with nitro or trimethylammonium leaving groups, and is performed under anhydrous conditions with a phase-transfer catalyst.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.